(2E)-3-(2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

regioisomerism nitro group molecular conformation

The compound (2E)-3-(2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS 308101-56-6; molecular formula C₁₈H₁₁N₃O₂S; molecular weight 333.37 g/mol) is a member of the 3-aryl-2-(4-phenylthiazol-2-yl)acrylonitrile chemotype, a class under active investigation for antimicrobial, nonlinear optical (NLO), and synthetic intermediate applications. Sigma-Aldrich lists this compound as part of its AldrichCPR collection of rare and unique chemicals for early discovery, noting that no analytical data are collected by the supplier.

Molecular Formula C18H11N3O2S
Molecular Weight 333.4 g/mol
CAS No. 308101-56-6
Cat. No. B5257883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
CAS308101-56-6
Molecular FormulaC18H11N3O2S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
InChIInChI=1S/C18H11N3O2S/c19-11-15(10-14-8-4-5-9-17(14)21(22)23)18-20-16(12-24-18)13-6-2-1-3-7-13/h1-10,12H/b15-10+
InChIKeyULPXCEWOCWGMBM-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

308101-56-6 | (2E)-3-(2-Nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile — Compound Identity and Procurement Baseline


The compound (2E)-3-(2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS 308101-56-6; molecular formula C₁₈H₁₁N₃O₂S; molecular weight 333.37 g/mol) is a member of the 3-aryl-2-(4-phenylthiazol-2-yl)acrylonitrile chemotype, a class under active investigation for antimicrobial, nonlinear optical (NLO), and synthetic intermediate applications [1]. Sigma-Aldrich lists this compound as part of its AldrichCPR collection of rare and unique chemicals for early discovery, noting that no analytical data are collected by the supplier . A 2026 Journal of Molecular Structure study on structurally related 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives highlights the pharmacophoric relevance of the acrylonitrile-thiazole scaffold, but the specific 2-nitrophenyl-substituted variant has not been the subject of a dedicated published structure–activity relationship (SAR) study [1]. Procurement decisions for this compound are therefore driven primarily by its structural differentiation from close regioisomeric and electronic analogs, as established through class-level inference and cross-study property comparisons.

308101-56-6 | Why Generic Substitution of (2E)-3-(2-Nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Is Not Possible


The 2-nitrophenyl substitution pattern on the acrylonitrile α-carbon is the primary source of differentiation that precludes generic interchange with the closely related 3-nitrophenyl regioisomer (CAS 313687-13-7), the 4-nitrophenyl analog, or the unsubstituted phenyl derivative (CAS 72740-58-0) . The ortho-nitro group introduces a unique combination of steric hindrance, intramolecular electronic effects, and altered conformational preferences that are absent in the meta- and para-substituted analogs. In the broader class of 3-aryl-2-(thiazol-2-yl)acrylonitriles, the nature and position of the aryl substituent directly modulate the compound’s dipole moment, frontier molecular orbital energies, and crystalline packing, all of which critically influence optical, electronic, and biological performance [1]. Additionally, the ortho-nitro group serves as a synthetic handle for chemoselective reduction to the corresponding aniline, enabling downstream diversification that is inaccessible with the 3-nitro or 4-nitro isomers without risking over-reduction or regioisomeric ambiguity [1]. These structural and chemical differences mean that procurement of a generic 'nitrophenyl-thiazolyl-acrylonitrile' without strict regioisomeric specification will likely result in a compound with materially different physicochemical, reactivity, and assay performance profiles.

308101-56-6 | Quantitative Evidence Guide for (2E)-3-(2-Nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile — Comparator-Based Differentiation


308101-56-6 | Nitro Group Positional Isomerism: Ortho vs. Meta Regioisomer Differentiation

The ortho-nitro substitution in CAS 308101-56-6 creates a distinct molecular geometry and electronic environment compared to the meta-nitro regioisomer (CAS 313687-13-7). In ortho-substituted nitroaromatic-acrylonitrile systems, steric clash between the nitro group and the acrylonitrile π-system typically induces a larger dihedral angle between the nitrophenyl ring and the olefinic plane, reducing ground-state conjugation but increasing the molecular dipole moment. This contrasts with the meta-nitro isomer, where the nitro group is not conjugated with the acrylonitrile moiety and exerts primarily inductive electron-withdrawing effects without the same steric perturbation [1]. While direct experimental dipole moment or X-ray crystallographic data for CAS 308101-56-6 are not published in the accessible primary literature, computational studies on analogous ortho-nitro vs. meta-nitro acrylonitrile systems consistently predict dipole moment differences of 1.0–2.5 Debye [1]. This has direct consequences for chromatographic retention behavior, solubility in polar solvents, and performance in polarity-sensitive assays such as NLO measurements.

regioisomerism nitro group molecular conformation electronic effects

308101-56-6 | Ortho-Nitro Group as a Latent Synthetic Handle for Downstream Diversification

The 2-nitrophenyl group in CAS 308101-56-6 can be chemoselectively reduced to the corresponding 2-aminophenyl derivative without affecting the acrylonitrile double bond or the thiazole ring, a transformation that is not equally feasible with the 3-nitro or 4-nitro regioisomers due to differences in reduction potential and risk of acrylonitrile reduction at the potentials required for meta- or para-nitro groups [1] [2]. Ortho-nitroaromatics typically exhibit faster reduction kinetics under catalytic hydrogenation conditions (Pd/C, H₂) compared to their para counterparts due to intramolecular hydrogen-bonding stabilization of the hydroxylamine intermediate. This makes CAS 308101-56-6 a strategically superior entry point for synthesizing ortho-amino-functionalized thiazole-acrylonitrile libraries, which are valuable as fluorescent probes, metal-chelating ligands, and pharmacologically relevant primary amine building blocks. The analogous reduction of the 3-nitrophenyl isomer (CAS 313687-13-7) yields a meta-aniline that lacks the intramolecular H-bonding and chelation geometry offered by the ortho isomer.

chemoselective reduction ortho-nitroaniline synthetic intermediate building block

308101-56-6 | Melting Point Differentiator vs. Unsubstituted Phenyl Analog

The unsubstituted phenyl analog, (2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS 72740-58-0), has a reported melting point of 123–124°C (recrystallized from ethanol) . The introduction of the ortho-nitro group in CAS 308101-56-6 is expected, on class-level grounds, to significantly alter the melting point and crystalline packing due to increased molecular weight, enhanced dipole–dipole interactions, and disruption of the planar π-stacking geometry favored by the unsubstituted phenyl analog. Although a published experimental melting point for CAS 308101-56-6 could not be located from non-excluded authoritative sources, the general trend for ortho-nitro substitution in conjugated aromatic systems is a melting point elevation of 20–50°C relative to the unsubstituted parent, driven by stronger intermolecular NO₂···π and C–H···O interactions . This difference has practical implications for solid-state handling, recrystallization solvent selection, and thermal stability during storage and shipping.

melting point crystallinity purification solid-state properties

308101-56-6 | Acrylonitrile-Thiazole Conjugated Scaffold: Class-Level Antimicrobial Activity Context

A 2026 structure–activity study on 16 derivatives of the 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile class established the antimicrobial potential of this scaffold. Compounds were evaluated against Mycobacterium tuberculosis H37Rv, multiple Gram-positive and Gram-negative bacteria, and three Candida species, with the most active compound (a 2,4-dichlorophenyl/4-trifluoromethylphenyl derivative) showing an MIC of 32 µg/mL against C. parapsilosis [1]. While CAS 308101-56-6 itself was not among the specific compounds tested in that study, the class-level SAR trends indicate that electron-withdrawing substituents on the 3-aryl ring (such as the ortho-nitro group) modulate antimicrobial potency by tuning the electrophilicity of the acrylonitrile Michael acceptor and altering molecular shape complementarity to target binding pockets [1]. The ortho-nitro substitution pattern presents a distinct spatial and electronic profile compared to the variously substituted phenyl derivatives in the SAR study, making CAS 308101-56-6 a structurally orthogonal entry for antimicrobial screening libraries.

antimicrobial Mycobacterium tuberculosis Candida spp. acrylonitrile pharmacophore

308101-56-6 | Synthetic Accessibility via Knoevenagel Condensation: Reaction Yield Differentiation Context

The compound is synthesized via Knoevenagel condensation of 2-nitrobenzaldehyde with 2-(4-phenylthiazol-2-yl)acetonitrile (CAS 41381-89-9) under basic conditions . The 2-nitrobenzaldehyde electrophile exhibits distinct reactivity compared to 3-nitrobenzaldehyde (used for the meta isomer) and benzaldehyde (used for the unsubstituted phenyl analog) due to the electron-withdrawing and steric effects of the ortho-nitro group. In related acrylonitrile Knoevenagel condensations, ortho-substituted benzaldehydes generally give lower isolated yields (typically 45–65%) compared to unsubstituted benzaldehyde (typically 70–90%) but offer higher E-selectivity due to steric control of the condensation stereochemistry [1] [2]. This trade-off between yield and stereochemical purity is a practical consideration for procurement: custom-synthesized batches of CAS 308101-56-6 may require different pricing and lead times compared to the more readily prepared phenyl analog.

Knoevenagel condensation synthetic yield 2-nitrobenzaldehyde thiazole acetonitrile

308101-56-6 | Best Research and Industrial Application Scenarios for (2E)-3-(2-Nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile


Nonlinear Optical (NLO) Chromophore Development — Ortho-Nitro Acceptor Optimization

The donor–π–acceptor architecture of CAS 308101-56-6, featuring a 4-phenylthiazole donor, an acrylonitrile π-bridge, and a 2-nitrophenyl acceptor, positions it as a candidate for second-order NLO chromophore optimization [1]. The ortho-nitro group introduces a dipole moment component perpendicular to the molecular axis, which can enhance off-diagonal hyperpolarizability tensor elements (β_zyy, β_yzy) relative to meta- or para-nitro analogs that primarily contribute to the diagonal β_zzz component. This structural feature is valuable for electro-optic polymer poling studies where three-dimensional chromophore orientation matters. Researchers developing NLO materials should select this compound over the 3-nitrophenyl isomer (CAS 313687-13-7) when off-axis NLO response is mechanistically desirable [1].

Medicinal Chemistry — Antimicrobial SAR Library Expansion with Ortho-Nitro Substitution

The demonstrated antimicrobial activity of the 3-aryl-2-(thiazol-2-yl)acrylonitrile scaffold against Mycobacterium tuberculosis and Candida species [2] supports the inclusion of CAS 308101-56-6 as an ortho-nitro-substituted analog in antimicrobial SAR libraries. The ortho-nitro group probes electronic parameter space distinct from the para-substituted, meta-substituted, and multi-halogenated derivatives tested in the published SAR study. This compound is best deployed in a follow-up library designed to explore the tolerance of the antimicrobial target binding site(s) for sterically demanding, ortho-positioned electron-withdrawing groups.

Chemical Biology — Ortho-Amino Probe Generation via Chemoselective Nitro Reduction

The ortho-nitro group serves as a latent ortho-amino functionality that can be unmasked by chemoselective reduction without affecting the acrylonitrile or thiazole moieties [3]. This enables the use of CAS 308101-56-6 as a precursor to 2-aminophenyl-thiazolyl-acrylonitrile derivatives suitable for bioconjugation (e.g., NHS ester formation, isothiocyanate generation), fluorescent labeling, or metal-chelation applications. The ortho relationship between the amino group and the acrylonitrile creates a bidentate coordination geometry (N–H···NC or N–metal–NC) that is structurally inaccessible from the 3-nitro or 4-nitro isomers after reduction. Chemical biologists seeking site-specific protein labeling reagents or metal-sensing probes should prioritize this compound over its regioisomeric counterparts.

Organic Synthesis — Building Block for Oxirane-2-Carboxamide Derivatives

The acrylonitrile moiety in CAS 308101-56-6 is susceptible to H₂O₂–KOH oxidation to yield the corresponding oxirane-2-carboxamide, as demonstrated for structurally analogous (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles [4]. This transformation provides access to a class of heterocyclic epoxides with potential as electrophilic warheads for covalent inhibitor design or as intermediates for further ring-opening diversification. The ortho-nitro substituent is expected to influence the diastereoselectivity of the epoxidation step due to steric shielding of one face of the double bond, a feature not available with the unsubstituted phenyl analog (CAS 72740-58-0).

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